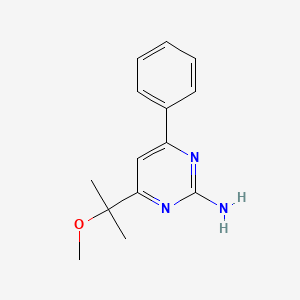
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to possess antibacterial and antifungal activities.
Mechanism of Action
The exact mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it has been suggested that 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune responses.
Advantages and Limitations for Lab Experiments
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has not been extensively tested in animal models, which can limit its potential for clinical applications.
Future Directions
There are several future directions for the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as a modulator of the immune system for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine and its potential side effects. Overall, the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
Synthesis Methods
The synthesis of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine can be achieved through a multi-step process that involves the reaction of 4-chloro-6-phenyl-2-aminopyrimidine with isopropylamine in the presence of a catalyst. The resulting intermediate is then further reacted with sodium methoxide to yield the final product, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. The synthesis method has been optimized to yield high purity and high yield of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine.
properties
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,18-3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZLLSYVOKTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

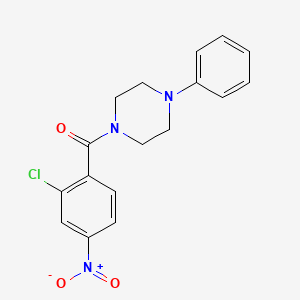
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
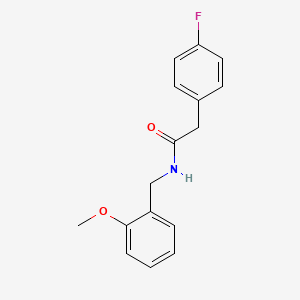
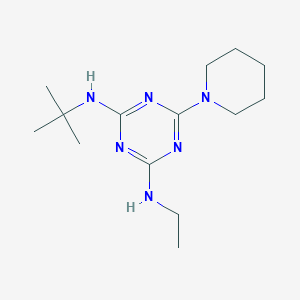
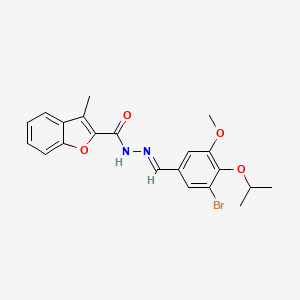
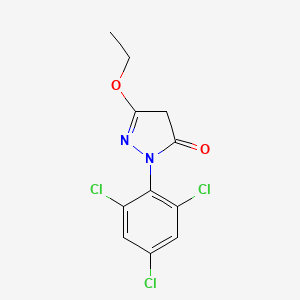
![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

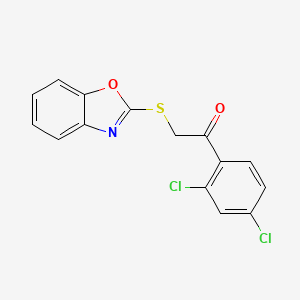
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
